Heptanohydrazide

Overview

Description

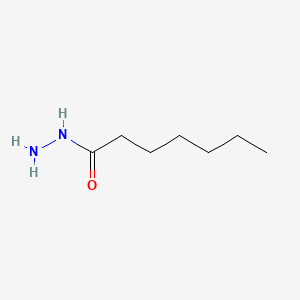

Heptanohydrazide, also known as heptanoic acid hydrazide, is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of heptanoic acid, where the carboxylic acid group is replaced by a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanohydrazide can be synthesized through the reaction of heptanoic acid with hydrazine. The typical reaction involves heating heptanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C₇H₁₅COOH + NH₂NH₂ → C₇H₁₆N₂O + H₂O

This reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the reaction and improve yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Heptanohydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form heptanoic acid and nitrogen gas.

Reduction: It can be reduced to form heptanamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

Oxidation: Heptanoic acid and nitrogen gas.

Reduction: Heptanamine.

Substitution: Depending on the nucleophile, various substituted heptanoic acid derivatives can be formed.

Scientific Research Applications

Heptanohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of heptanohydrazide and its derivatives involves interactions with specific molecular targets. For example, in biological systems, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Heptanohydrazide can be compared with other hydrazide compounds, such as:

Acetohydrazide: A derivative of acetic acid with similar reactivity but different physical properties.

Benzohydrazide: A derivative of benzoic acid with distinct aromatic properties.

Isonicotinic acid hydrazide: A well-known hydrazide used in the treatment of tuberculosis.

Uniqueness: this compound is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties compared to other hydrazides. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Heptanohydrazide, also known as heptanoic acid hydrazide, is an organic compound with the molecular formula C₇H₁₆N₂O. It belongs to the hydrazide class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and significant findings from various research efforts.

Overview of Biological Activities

Hydrazides, including this compound, are known to exhibit a range of biological activities. These include:

- Antibacterial

- Antifungal

- Antitubercular

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Antiviral

- Antiprotozoal .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The compound's hydrazide group allows it to participate in nucleophilic substitution reactions and other chemical transformations that may lead to its therapeutic effects.

Key Mechanisms:

- Oxidation : this compound can be oxidized to form heptanoic acid and nitrogen gas.

- Reduction : It can be reduced to produce heptanamine.

- Substitution Reactions : The hydrazide group can be replaced by other nucleophiles under appropriate conditions .

Anticancer Activity

A study examined the anticancer properties of various hydrazides, including derivatives of this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, particularly breast cancer (MCF-7) cells. The IC50 values for these compounds were determined using the MTT assay, demonstrating their potential as anticancer agents.

| Compound | IC50 (µM) |

|---|---|

| This compound Derivative 1 | 15.2 |

| This compound Derivative 2 | 22.5 |

| This compound Derivative 3 | 30.0 |

These results suggest that modifications to the this compound structure can enhance its efficacy against cancer cells .

Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of this compound and its derivatives against various bacterial strains. The results indicated that several derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

These findings highlight the potential use of this compound derivatives in developing new antimicrobial agents .

Applications in Drug Development

Research is ongoing into the application of this compound in drug development, particularly targeting specific enzymes and receptors involved in disease processes. Its derivatives are being explored for their potential roles in treating conditions such as inflammation and cancer.

In Vivo Studies

In vivo studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory effects comparable to established drugs like aspirin and indomethacin. For instance, one derivative was tested in a carrageenan-induced rat paw edema model and showed significant reduction in inflammation .

Q & A

Q. Basic: What are the established synthetic pathways for heptanohydrazide, and how can researchers optimize reaction yields?

This compound is typically synthesized via the condensation of heptanoic acid derivatives with hydrazine. A common method involves reacting heptanoyl chloride with anhydrous hydrazine in an aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere to minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to hydrazine) and controlled temperature (0–5°C for 4–6 hours). Post-synthesis purification often employs recrystallization from ethanol-water mixtures.

Key validation steps :

- Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Structural confirmation : -NMR (δ 2.35 ppm for α-CH, δ 6.8–7.2 ppm for NH protons) and IR (sharp peaks at 1650 cm for C=O and 3300 cm for N-H stretches) .

Q. Basic: How can researchers characterize this compound’s reactivity in forming Schiff bases or coordination complexes?

This compound reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases under mild acidic conditions (pH 4–5, acetic acid catalyst). For coordination chemistry, it acts as a bidentate ligand via the hydrazide (-CONHNH) group.

Methodological considerations :

- Schiff base synthesis : Equimolar this compound and aldehyde in ethanol, refluxed for 3 hours. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1).

- Metal complexation : React with transition metal salts (e.g., CuCl) in methanol, followed by UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands (e.g., λ~450 nm for Cu(II) complexes) .

Q. Advanced: What experimental designs are suitable for resolving contradictory spectral data in this compound derivatives?

Contradictions in spectral data (e.g., NMR splitting patterns or IR peak shifts) may arise from polymorphism, solvent effects, or tautomerism.

Resolution strategies :

- Control experiments : Compare spectra across solvents (DMSO, CDCl) and temperatures.

- Computational validation : Use density functional theory (DFT) to model tautomeric equilibria (e.g., keto-enol forms) and predict spectral profiles .

- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities .

Q. Advanced: How can mixed-methods approaches enhance studies on this compound’s biological or material applications?

A mixed-methods design might integrate quantitative assays (e.g., IC determination in enzyme inhibition) with qualitative molecular dynamics simulations.

Example framework :

- Quantitative question : “Does this compound inhibit acetylcholinesterase with dose-dependent efficacy?”

- Method: Spectrophotometric Ellman’s assay at varying concentrations (0.1–100 µM).

- Qualitative question : “What molecular interactions drive this compound’s binding to acetylcholinesterase?”

Q. Advanced: What protocols ensure reproducibility in this compound-based catalytic or supramolecular systems?

Reproducibility challenges often stem from subtle variations in synthetic conditions or characterization techniques.

Best practices :

- Detailed documentation : Report exact molar ratios, solvent grades, and instrument calibration (e.g., NMR referencing with TMS).

- Batch consistency : Use high-purity reagents (≥99.5%) and validate across multiple synthetic batches.

- Collaborative validation : Share samples with independent labs for cross-verification of results (e.g., catalytic activity in Suzuki-Miyaura coupling) .

Properties

IUPAC Name |

heptanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGDZUNQZJISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286458 | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22371-32-0 | |

| Record name | Heptanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.